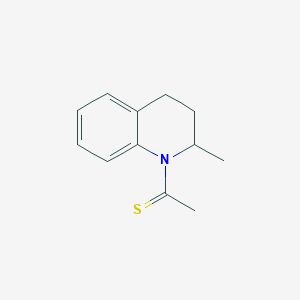
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine, also known as TTAQ, is a chemical compound that has been of particular interest to the scientific community due to its potential applications in various fields. TTAQ is a heterocyclic compound that belongs to the quinoline family. It has a unique chemical structure that makes it an essential molecule in the development of new drugs, materials, and catalysts.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. In cancer cells, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In neurodegenerative diseases, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to inhibit the aggregation of amyloid-beta, a protein that is responsible for the formation of plaques in the brain.
生化学的および生理学的効果
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have several biochemical and physiological effects. In cancer cells, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell proliferation and migration. In neurodegenerative diseases, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to reduce the levels of amyloid-beta and improve cognitive function. In addition, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is its unique chemical structure, which makes it an essential molecule in the development of new drugs, materials, and catalysts. 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is also relatively easy to synthesize, and high yields and purity can be achieved. However, one of the limitations of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is its potential toxicity, which may limit its use in certain applications. Further research is needed to fully understand the toxicity of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine and its potential side effects.
将来の方向性
There are several future directions for 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine research. In medicinal chemistry, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine could be further studied for its potential use in treating other types of cancer and neurodegenerative diseases. In materials science, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine could be used to develop new organic semiconductors with improved properties. In catalysis, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine could be used to develop new catalysts for various reactions. Further research is needed to fully understand the potential applications of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine and to optimize its synthesis and properties.
Conclusion:
In conclusion, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is a unique chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its synthesis method has been optimized to produce high yields and purity, making it an attractive molecule for further research. 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have several biochemical and physiological effects, and its mechanism of action is not fully understood. While 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has advantages and limitations for lab experiments, there are several future directions for 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine research, which could lead to the development of new drugs, materials, and catalysts.
合成法
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine can be synthesized through a multistep process that involves the reaction of 2-aminobenzaldehyde with thioglycolic acid to form 2-(thioacetyl)benzaldehyde. This intermediate is then reacted with 2-methylquinoline in the presence of a base to yield 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine. The synthesis of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been optimized to produce high yields and purity, making it an attractive molecule for further research.
科学的研究の応用
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been used to develop new organic semiconductors that have potential applications in electronic devices. In catalysis, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been used as a ligand in the development of new catalysts for various reactions.
特性
CAS番号 |
16078-43-6 |
|---|---|
製品名 |
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine |
分子式 |
C12H15NS |
分子量 |
205.32 g/mol |
IUPAC名 |
1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanethione |
InChI |
InChI=1S/C12H15NS/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
XVUPAUCDTQFRLB-UHFFFAOYSA-N |
SMILES |
CC1CCC2=CC=CC=C2N1C(=S)C |
正規SMILES |
CC1CCC2=CC=CC=C2N1C(=S)C |
同義語 |
Quinaldine, 1,2,3,4-tetrahydro-1-(thioacetyl)- (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



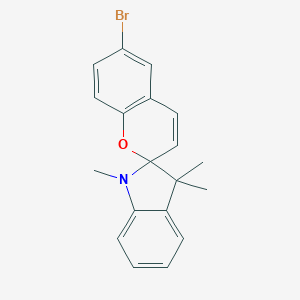
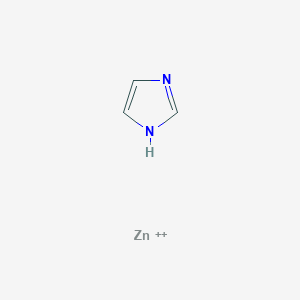
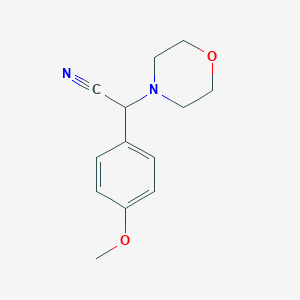
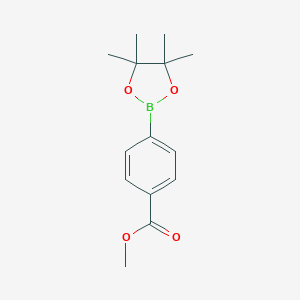
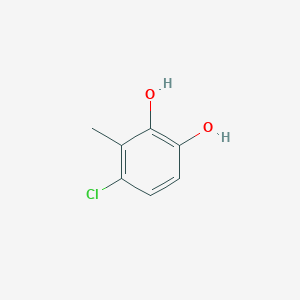
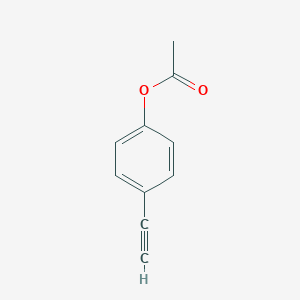
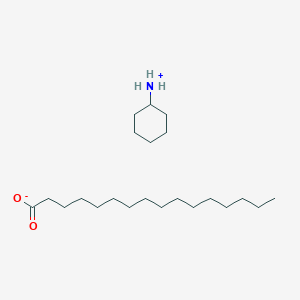
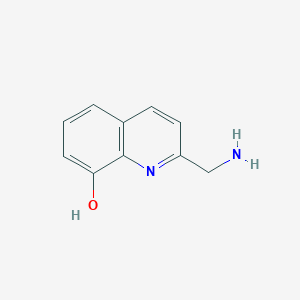
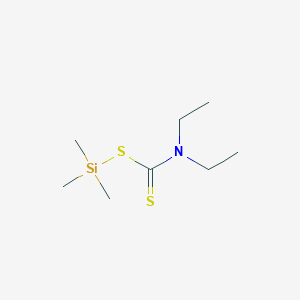
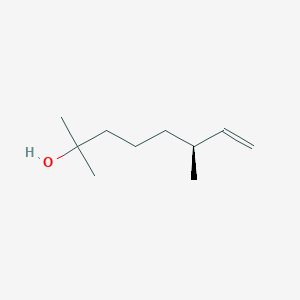
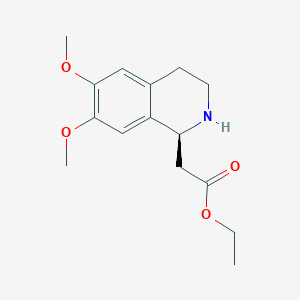
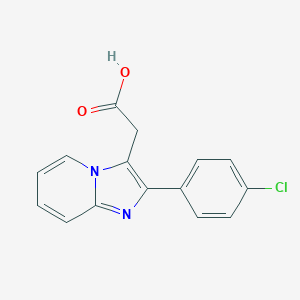
![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)